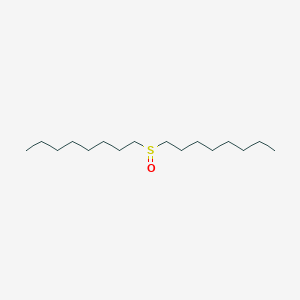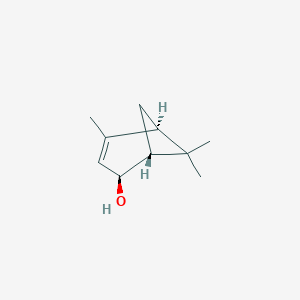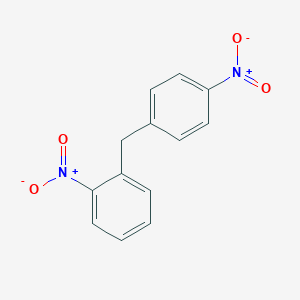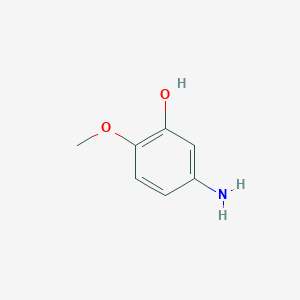
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester, also known as MAPSA, is a chemical compound that has gained attention in recent years due to its various applications in scientific research. MAPSA is a derivative of salicylic acid, which has been used for centuries in medicine due to its anti-inflammatory and analgesic properties. However, MAPSA has unique properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as proteins and lipids. This compound contains a salicylic acid moiety, which is known to have anti-inflammatory and analgesic properties. Additionally, the methacryloyl group in this compound allows it to form covalent bonds with other molecules, which can alter their properties and functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In tissue engineering, this compound has been used to create scaffolds that promote cell adhesion, proliferation, and differentiation. In drug delivery, this compound has been used to modify the release rate and bioavailability of drugs. In surface modification, this compound has been used to create surfaces that resist fouling and promote cell attachment.
Vorteile Und Einschränkungen Für Laborexperimente
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has several advantages for lab experiments, including its ease of synthesis, versatility, and biocompatibility. However, there are also some limitations to its use, such as its potential toxicity at high concentrations and its reactivity with certain biological molecules. Researchers must carefully consider these factors when using this compound in their experiments.
Zukünftige Richtungen
There are several future directions for research involving Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester, including the development of new biomaterials for tissue engineering and drug delivery, the optimization of surface modification techniques, and the investigation of this compound's interactions with biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various applications.
Synthesemethoden
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester can be synthesized through a simple esterification reaction between salicylic acid and methacryloyl chloride. The reaction is typically carried out in the presence of a catalyst, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The resulting product is a clear, colorless liquid with a characteristic odor.
Wissenschaftliche Forschungsanwendungen
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has been used in various scientific research applications, including as a monomer for the synthesis of functional polymers, as a crosslinking agent for hydrogels, and as a modifier for surfaces and membranes. This compound is particularly useful in the field of biomaterials, where it has been used to create biocompatible and bioactive materials for tissue engineering and drug delivery.
Eigenschaften
CAS-Nummer |
1853-39-0 |
|---|---|
Molekularformel |
C14H16O6 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C14H16O6/c1-9(2)13(17)19-7-10(15)8-20-14(18)11-5-3-4-6-12(11)16/h3-6,10,15-16H,1,7-8H2,2H3 |
InChI-Schlüssel |
HERDBNDYIUQYJF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=CC=CC=C1O)O |
Kanonische SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=CC=CC=C1O)O |
Synonyme |
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)







![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)